The compound is derived from the chlorination and fluorination of phenolic compounds. Its systematic name indicates that it consists of a butanol moiety attached to a substituted phenyl group, characterized by a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This substitution pattern can influence the compound's reactivity and biological activity, making it a subject of interest for further study.
The synthesis of 1-(3-Chloro-4-fluorophenyl)-1-butanol can be approached through several methods, often involving the following key steps:
The molecular structure of 1-(3-Chloro-4-fluorophenyl)-1-butanol can be described as follows:
1-(3-Chloro-4-fluorophenyl)-1-butanol can participate in various chemical reactions:
These reactions typically require specific conditions such as:
Studies suggest that compounds with similar structures exhibit varying degrees of pharmacological activity, which could be extrapolated to predict potential effects for this compound.
The physical and chemical properties of 1-(3-Chloro-4-fluorophenyl)-1-butanol include:
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications.
The applications of 1-(3-Chloro-4-fluorophenyl)-1-butanol span several fields:
1-(3-Chloro-4-fluorophenyl)-1-butanol is a critical chiral intermediate in pharmaceutical synthesis, particularly for antipsychotic agents. Its molecular architecture features a fluorophenyl ring substituted with chlorine at the meta-position and a hydroxylated butyl chain, creating a chiral center at C1. This stereogenicity necessitates precise synthetic control, driving advancements in biocatalysis, microbial transformations, and green chemistry [1] [6].
Ketoreductases (KREDs) enable asymmetric synthesis of chiral alcohols via carbonyl reduction. For 1-(3-chloro-4-fluorophenyl)-1-butanone reduction, recombinant Escherichia coli expressing Hansenula polymorpha reductase (RHBR) achieves >99% ee for (R)-enantiomers, while Pseudomonas putida reductase (SHBR) yields (S)-enantiomers (>99.8% ee). Co-factor regeneration systems are integral: glucose-6-phosphate dehydrogenase (G6PDH) regenerates NADPH for RHBR, while formate dehydrogenase (FDH) supports NADH-dependent SHBR [1]. Optimization parameters include:
Table 1: Biocatalytic Systems for Enantioselective Synthesis
Enzyme Source | Host | Cofactor Regeneration | Product Configuration | Yield (%) | ee (%) |
---|---|---|---|---|---|
H. polymorpha RHBR | E. coli recombinant | G6PDH/Glucose (NADPH) | (R)-alcohol | >98 | >99.9 |
P. putida SHBR | E. coli recombinant | FDH/Formate (NADH) | (S)-alcohol | >98 | >99.8 |
Candida maltosa | Wild-type yeast | Endogenous | (R)-alcohol | >60 | >97 |
Whole-cell microbial reductions leverage innate enzymatic machinery for stereocontrol. Mortierella ramanniana ATCC 38191 selectively reduces 1-(3-chloro-4-fluorophenyl)-1-butanone to (R)-1-(3-chloro-4-fluorophenyl)-1-butanol (99.4% ee), while Pullularia pullulans ATCC 16623 produces the (S)-enantiomer. Process engineering enhances scalability:
Table 2: Microbial Reduction Performance
Microorganism | Configuration | Optical Purity (% ee) | Reaction Yield (%) | Cell Loading (g/L) | Substrate Conc. (g/L) |
---|---|---|---|---|---|
Mortierella ramanniana | (R)-alcohol | 99.4 | 98 | 150 | 10 |
Pullularia pullulans | (S)-alcohol | >95 | >90 | 120 | 8 |
Hansenula polymorpha | (R)-alcohol | >97 | >60 | 100 | 5 |
Chemical routes employ sequential functionalization:
Sustainable synthesis prioritizes:
Table 3: Green Chemistry Metrics Comparison
Methodology | Catalyst/Solvent | Reaction Time | Yield (%) | Environmental Impact |
---|---|---|---|---|
Conventional cyclization | Pd(OAc)₂/DCE | 12 h | 85 | High E-factor (>30) |
PIFA-catalyzed cyclization | PIFA/CPME | 2 h | 92 | Low E-factor (<5) |
I₂/K₂CO₃ oxidation | I₂/MeCN | 1 h | 98 | Metal-free, biodegradable byproducts |
Solvent-free microwave | None | 20 min | 89 | Near-zero solvent waste |
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